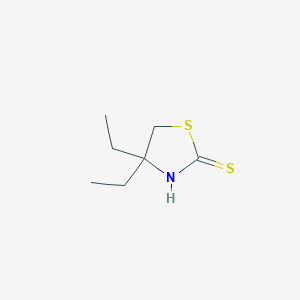
4,4-Diethyl-1,3-thiazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethyl-1,3-thiazolidine-2-thione is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyl-1,3-thiazolidine-2-thione typically involves the reaction of diethylamine with carbon disulfide, followed by cyclization with ethylene oxide. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
- Diethylamine reacts with carbon disulfide to form diethylammonium dithiocarbamate.
- The intermediate then undergoes cyclization with ethylene oxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and solvents is carefully controlled to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiazolidine.
Substitution: The thione group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
4,4-Diethyl-1,3-thiazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It shows promise in the development of new pharmaceuticals due to its bioactive properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Diethyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site.
Comparison with Similar Compounds
Thiazolidine-2-thione: Shares the thiazolidine core but lacks the diethyl substitution.
Thiazolidinedione: Contains a similar ring structure but with a dione functionality instead of a thione.
Uniqueness: 4,4-Diethyl-1,3-thiazolidine-2-thione is unique due to its diethyl substitution, which enhances its lipophilicity and potentially its bioavailability. This structural modification can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
CAS No. |
143469-47-0 |
|---|---|
Molecular Formula |
C7H13NS2 |
Molecular Weight |
175.3 g/mol |
IUPAC Name |
4,4-diethyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C7H13NS2/c1-3-7(4-2)5-10-6(9)8-7/h3-5H2,1-2H3,(H,8,9) |
InChI Key |
UNXXHSGIUDIIFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CSC(=S)N1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















